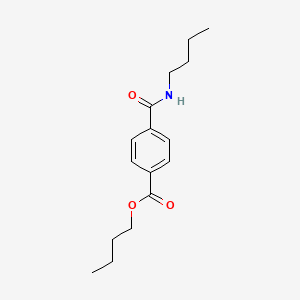
1-Methyl-4-piperidyl phenyl(phenylethynyl) glycolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-piperidyl phenyl(phenylethynyl) glycolate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenyl group and a phenylethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-piperidyl phenyl(phenylethynyl) glycolate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-piperidone with methyl iodide to form 1-methyl-4-piperidone. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to introduce the phenylethynyl group. The final step involves the addition of phenyl glycolate to the piperidine ring under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Methyl-4-piperidyl phenyl(phenylethynyl) glycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethynyl group to a phenylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as alkyl halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Phenylethyl derivatives.
Substitution: N-substituted piperidine derivatives.
科学的研究の応用
1-Methyl-4-piperidyl phenyl(phenylethynyl) glycolate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-Methyl-4-piperidyl phenyl(phenylethynyl) glycolate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The phenylethynyl group can enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.
類似化合物との比較
Similar Compounds
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl) glycolate: Similar structure but with a different alkynyl group.
1-Methyl-4-piperidyl phenyl(phenylpropynyl) glycolate: Another derivative with a longer alkynyl chain.
1-Methyl-4-piperidyl phenyl(phenylbutynyl) glycolate: Features an even longer alkynyl chain.
Uniqueness
1-Methyl-4-piperidyl phenyl(phenylethynyl) glycolate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both phenyl and phenylethynyl groups enhances its versatility in chemical reactions and its potential as a pharmacologically active compound.
特性
CAS番号 |
92957-19-2 |
|---|---|
分子式 |
C22H23NO3 |
分子量 |
349.4 g/mol |
IUPAC名 |
(1-methylpiperidin-4-yl) 2-hydroxy-2,4-diphenylbut-3-ynoate |
InChI |
InChI=1S/C22H23NO3/c1-23-16-13-20(14-17-23)26-21(24)22(25,19-10-6-3-7-11-19)15-12-18-8-4-2-5-9-18/h2-11,20,25H,13-14,16-17H2,1H3 |
InChIキー |
QPZCIHUWGXRMCU-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)OC(=O)C(C#CC2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)

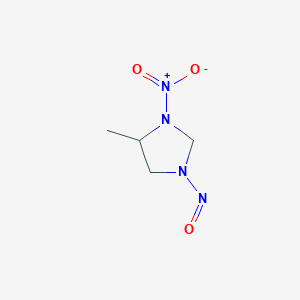


![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)
![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate](/img/structure/B14365319.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
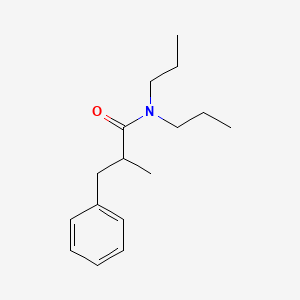
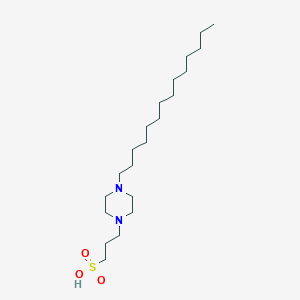
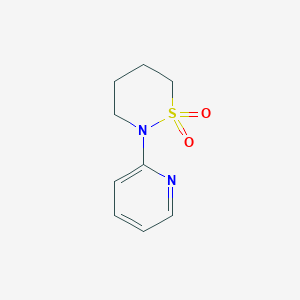
![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
